2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine

Description

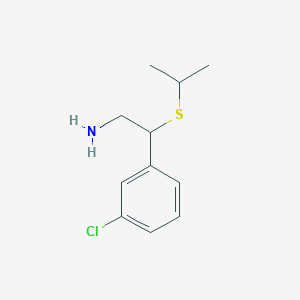

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine (CAS: 1311315-02-2, as the hydrochloride salt) is a substituted β-amino thioether with the molecular formula C₁₁H₁₅Cl₂NS (hydrochloride form) or C₁₁H₁₄ClNS (free base). The compound features a 3-chlorophenyl ring attached to a central ethanamine backbone, with a propan-2-ylsulfanyl (isopropylthio) group at the β-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting receptors influenced by aromatic and sulfur-containing moieties .

Properties

Molecular Formula |

C11H16ClNS |

|---|---|

Molecular Weight |

229.77 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine |

InChI |

InChI=1S/C11H16ClNS/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9/h3-6,8,11H,7,13H2,1-2H3 |

InChI Key |

GWFDHJPBUJHSOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(CN)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Biological Activity

Introduction

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine, also known as a novel compound with potential pharmacological applications, has garnered attention for its biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group and a propan-2-ylsulfanyl moiety. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as neuropharmacology and antimicrobial research.

- Molecular Formula : CHClNS

- Molecular Weight : 229.77 g/mol

- CAS Number : 1250632-34-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cell membrane penetration and receptor binding.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy. Compounds with similar amine structures have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. For example, some substituted amines have been identified as selective dopamine D(3) receptor antagonists, which may suggest a similar mechanism for this compound .

Study on Structural Activity Relationships (SAR)

A study focusing on SAR highlighted the importance of substituent variations in determining biological activity. The introduction of different functional groups at various positions on the phenyl ring significantly influenced the compound's efficacy against certain biological targets . This insight suggests that further modifications to this compound could enhance its therapeutic profile.

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on related compounds to evaluate their safety profiles. For instance, studies reported IC values indicating low cytotoxicity in primary neuronal cultures . While direct data on this compound is lacking, these findings provide a preliminary basis for assessing the compound's safety in future studies.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethanamine Backbone

Sulfur-Containing Analogs

- 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine (): Key Difference: Methylsulfanyl (SCH₃) replaces isopropylsulfanyl. Impact: Reduced steric bulk and lipophilicity compared to the isopropyl group. Applications: Similar compounds are intermediates in antiviral or CNS-targeting drugs due to thioether-mediated receptor interactions .

- 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine (): Key Difference: Thiophene-methylsulfanyl substituent. Molecular Weight: 173.3 g/mol (lower than the target compound), influencing metabolic stability .

Nitrogen-Containing Analogs

- 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride (): Key Difference: Morpholine ring replaces the sulfanyl group. Molecular Weight: 277.19 g/mol (higher than the target compound), which may affect blood-brain barrier penetration .

- 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine (): Key Difference: Piperazine ring linked to the 3-chlorophenyl group. Molecular Formula: C₁₂H₁₈ClN₃ (239.75 g/mol), with a logP ~2.5, indicating moderate lipophilicity .

Positional Isomers and Aromatic Modifications

- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Key Difference: Amide linkage and ibuprofen-derived moiety. The amide group improves metabolic stability compared to amines .

Physicochemical and Spectroscopic Properties

<sup>a</sup>logP estimated using fragment-based methods (e.g., XLogP3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.